3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
Description
Significance of Bicyclo[2.2.1]heptane Systems in Organic Chemistry
The bicyclo[2.2.1]heptane system, commonly known as norbornane (B1196662), is a saturated bicyclic hydrocarbon with the chemical formula C7H12. wikipedia.org Its bridged structure results in a rigid, cage-like framework that has profound implications for its chemical reactivity and its use as a molecular scaffold. fiveable.memasterorganicchemistry.com This rigidity and defined three-dimensional shape make the norbornane scaffold a valuable component in the design of new molecules, particularly in medicinal chemistry and materials science. fiveable.me
The inherent strain in the bicyclo[2.2.1]heptane ring system, estimated to be around 17.5 kcal/mol, influences its chemical behavior and the stability of its derivatives. masterorganicchemistry.com This structural unit is found in a variety of natural products, such as camphor, and has been incorporated into numerous synthetic compounds with diverse applications. masterorganicchemistry.comrsc.org In drug design, the norbornane scaffold is utilized to explore three-dimensional chemical space, moving away from the "flatland" of aromatic structures. researchgate.net This can lead to improved target specificity and novel pharmacological profiles. The development of norbornene-based derivatives, which contain a double bond in the scaffold, has shown promise in the search for new cancer treatments. researchgate.netnih.govnih.govresearchgate.net
Overview of Amine Functionality within Strained Ring Systems
The incorporation of an amine functionality into a strained ring system, such as the norbornane scaffold, can significantly impact the molecule's properties. The reactivity of the amine can be influenced by the steric environment imposed by the rigid bicyclic framework. Furthermore, the inherent ring strain of these systems can be harnessed as a driving force in chemical reactions. nih.gov
Modern medicinal chemistry has shown an increasing interest in small, strained ring systems as they can offer unique structural motifs. nih.gov The challenge often lies in the synthetic methods required to introduce functional groups like amines onto these scaffolds. nih.gov The development of methodologies such as strain-release amination, which leverages the potential energy of strained C-C and C-N bonds, provides a pathway to diversify these core structures. nih.gov The presence of an amine group also provides a handle for further chemical modification and for forming salts, such as hydrochlorides, which can improve a compound's solubility and handling properties.
Contextualization of 3-Phenylbicyclo[2.2.1]heptan-2-amine Hydrochloride
This compound is a specific example of a molecule that combines the key features discussed: a bicyclo[2.2.1]heptane (norbornane) scaffold, a phenyl group at the 3-position, and an amine group at the 2-position, presented as its hydrochloride salt. The synthesis of related N-substituted bicyclo-heptan-2-amines has been described in the scientific literature, often starting from norcamphor (B56629). nih.gov For instance, the synthesis of 2-phenylbicyclo[2.2.1]heptan-2-amine involves the reaction of norcamphor with a Grignard reagent, followed by a Ritter reaction or reduction of an azide (B81097) intermediate. nih.gov
Closely related compounds, such as N-methyl-3-phenylbicyclo[2.2.1]heptan-2-amine and N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine (fencamfamine), have been subjects of chemical and pharmacological research. nih.govdrugfuture.comresearchgate.net Fencamfamine, for example, was developed as a central nervous system stimulant. drugfuture.comdrugbank.comgoogle.com The synthesis of these N-alkylated derivatives often starts from the primary amine or involves reductive amination steps. drugfuture.comresearchgate.net The hydrochloride salt form of these amines is common, as it typically confers crystallinity and aqueous solubility. drugfuture.comepa.gov
The specific stereochemistry of the substituents on the norbornane scaffold is crucial, as different isomers can exhibit distinct biological activities. For N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine, four stereoisomers exist. google.com The properties and potential applications of this compound are understood within the context of the broader research into these phenyl-substituted norbornane amines.
Below is a data table summarizing the chemical information for 3-Phenylbicyclo[2.2.1]heptan-2-amine and its N-alkylated analogs.
| Property | 3-Phenylbicyclo[2.2.1]heptan-2-amine | N-Methyl-3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride | N-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine (Fencamfamine) | N-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
| Molecular Formula | C13H17N bldpharm.com | C14H20ClN chemspider.com | C15H21N drugfuture.com | C15H22ClN epa.gov |
| Molecular Weight | 187.28 g/mol bldpharm.com | Not specified | 215.33 g/mol drugfuture.com | 251.8 g/mol epa.gov |
| CAS Number | 2382775-91-7 (for (2R,3S)-isomer) bldpharm.com | Not specified | 1209-98-9 drugfuture.com | 2240-14-4 drugfuture.comepa.gov |
| Synonyms | (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine | Camfetamine hydrochloride | Fencamfamin, N-Ethyl-3-phenyl-2-norbornanamine drugfuture.com | Fencamfamine HCl |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPTISODKVICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Stereochemical Considerations
Systematic IUPAC Nomenclature and Common Synonyms of 3-Phenylbicyclo[2.2.1]heptan-2-amine Hydrochloride
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride . chemspider.com This name precisely describes the molecular structure: an ethyl group attached to the nitrogen of an amine, which is itself a substituent on a bicyclo[2.2.1]heptane (also known as a norbornane) ring system. A phenyl group is located at the 3-position of this bicyclic framework, and the amine group is at the 2-position. The "hydrochloride" suffix indicates that it is a salt formed with hydrochloric acid.
This compound is also known by several synonyms, which are often encountered in scientific literature and chemical databases. These include:
Fencamfamine hydrochloride
N-Ethyl-3-phenyl-2-norbornanamine hydrochloride drugfuture.com
2-Ethylamino-3-phenylnorbornane hydrochloride drugfuture.comnih.gov
The parent compound, without the hydrochloride salt, is commonly referred to as Fencamfamine. nih.gov
Table 1: Nomenclature and Synonyms
| Type | Name |
| IUPAC Name | N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride |
| Common Synonym | Fencamfamine hydrochloride |
| Other Synonyms | N-Ethyl-3-phenyl-2-norbornanamine hydrochloride, 2-Ethylamino-3-phenylnorbornane hydrochloride |
Inherent Stereoisomerism of the Bicyclo[2.2.1]heptane Core
The rigid, bridged ring structure of the bicyclo[2.2.1]heptane core is the source of significant stereochemical complexity. This rigidity prevents the ring from flipping, leading to distinct and non-interconvertible spatial arrangements of substituents.
A key feature of the bicyclo[2.2.1]heptane system is the existence of exo and endo positions for substituents. wikipedia.orgblogspot.com The prefix exo is used for a substituent that is oriented away from the longest bridge (the C7 bridge in this case), while the prefix endo describes a substituent pointing towards the longest bridge. wikipedia.orgblogspot.com
In 3-Phenylbicyclo[2.2.1]heptan-2-amine, both the phenyl group at C3 and the amine group at C2 can be in either an exo or an endo position. This gives rise to four possible diastereomers based on the relative orientations of these two groups:
exo-phenyl, endo-amino
endo-phenyl, exo-amino
exo-phenyl, exo-amino
endo-phenyl, endo-amino
The presence of multiple chiral centers in the molecule leads to the existence of both diastereomers and enantiomers. The bridgehead carbons (C1 and C4) and the carbons bearing the substituents (C2 and C3) are stereocenters.
The four diastereomeric arrangements mentioned above (exo/endo combinations) are stereoisomers that are not mirror images of each other. libretexts.org Each of these diastereomers is chiral and therefore exists as a pair of enantiomers (non-superimposable mirror images). For instance, the exo-phenyl, endo-amino diastereomer consists of the (1S,2S,3R,4R) and (1R,2R,3S,4S) enantiomers. google.com Consequently, there are a total of eight possible stereoisomers for 3-Phenylbicyclo[2.2.1]heptan-2-amine.
Table 2: Possible Stereoisomers
| Diastereomer | Enantiomer 1 | Enantiomer 2 |
| exo-Phenyl, endo-Amino | (1S,2S,3R,4R) | (1R,2R,3S,4S) |
| endo-Phenyl, exo-Amino | (1R,2S,3R,4S) | (1S,2R,3S,4R) |
| exo-Phenyl, exo-Amino | - | - |
| endo-Phenyl, endo-Amino | - | - |
The stereochemical arrangement of the substituents has a profound impact on the molecule's reactivity and the strategies employed for its synthesis. The steric hindrance on the endo face of the bicyclo[2.2.1]heptane system is generally greater than on the exo face. This often leads to a preference for reagents to approach from the exo side, resulting in stereoselective reactions. rsc.org
For example, in the synthesis of related bicyclo[2.2.1]heptane derivatives, Diels-Alder reactions often show a preference for the formation of the endo product due to secondary orbital interactions, although the exo product is typically more thermodynamically stable. blogspot.com The synthesis of a specific stereoisomer of this compound requires careful control of the reaction conditions and often involves stereoselective methods or the separation of diastereomers. researchgate.net Asymmetric synthesis approaches, utilizing chiral catalysts or auxiliaries, can be employed to produce enantiomerically enriched products. rsc.org
Representation of Stereoisomers and Absolute Configuration Assignment Methodologies
The three-dimensional structure of stereoisomers can be represented using various conventions, including Fischer projections, Newman projections, and perspective drawings (using wedges and dashes). For bicyclic systems, perspective drawings are most common.
The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This systematic method involves assigning priorities to the four substituents attached to a chiral center based on atomic number. vanderbilt.edu The molecule is then oriented so that the lowest priority group points away from the viewer. The sequence from the highest to the third-highest priority group is then traced. A clockwise direction corresponds to an R (Rectus) configuration, while a counter-clockwise direction indicates an S (Sinister) configuration. libretexts.org For complex bicyclic molecules, this process can be intricate and may require breaking down the ring system into acyclic digraphs to determine priorities correctly.
Experimentally, the absolute configuration of a specific stereoisomer can be determined through techniques such as X-ray crystallography of a single crystal or by correlation with a compound of known absolute configuration. semanticscholar.org
Advanced Synthetic Methodologies and Strategies for 3 Phenylbicyclo 2.2.1 Heptan 2 Amine Hydrochloride and Its Derivatives
Retrosynthetic Analysis of the 3-Phenylbicyclo[2.2.1]heptan-2-amine Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 3-phenylbicyclo[2.2.1]heptan-2-amine, the primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bonds that form the bicyclic system.
A primary retrosynthetic disconnection breaks the C-N bond, leading to a bicyclic ketone or a related precursor and an amine source. This approach simplifies the target to a 3-phenylbicyclo[2.2.1]heptan-2-one intermediate. The introduction of the amine functionality can then be envisioned through various methods such as reductive amination or the reduction of an oxime derivative.
Further disconnection of the 3-phenylbicyclo[2.2.1]heptan-2-one skeleton logically points to a Diels-Alder reaction, a cornerstone of bicyclic system synthesis. This powerful cycloaddition reaction would involve a substituted cyclopentadiene (B3395910) derivative and a suitable dienophile. The phenyl group could be introduced either before or after the cycloaddition, offering multiple strategic pathways. For instance, a phenyl-substituted cyclopentadiene could react with a dienophile like acrolein, or alternatively, a norbornene derivative could undergo a subsequent phenylation reaction.
Another strategic approach involves the functionalization of a pre-existing bicyclo[2.2.1]heptane core. This could involve the introduction of the phenyl and amine groups onto a norbornane (B1196662) or norbornene skeleton through a series of stereocontrolled reactions.
Classical and Contemporary Approaches to Bicyclo[2.2.1]heptane Synthesis
The bicyclo[2.2.1]heptane skeleton, also known as norbornane, is a rigid and strained bicyclic system that has fascinated chemists for decades. Its synthesis is most classically and efficiently achieved through the Diels-Alder reaction.
Classical Approaches:
The archetypal synthesis of the bicyclo[2.2.1]heptene framework is the [4+2] cycloaddition of cyclopentadiene and an alkene. For the synthesis of substituted derivatives, substituted cyclopentadienes or alkenes are employed. For example, the reaction of cyclopentadiene with an appropriate dienophile can introduce functionalities that can be later converted to the desired phenyl and amine groups. A common strategy involves the reaction of cyclopentadiene with an acrylic acid derivative, followed by further modifications.
Contemporary Approaches:
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the bicyclo[2.2.1]heptane core, often with high stereocontrol. These include:
Asymmetric Diels-Alder Reactions: The use of chiral Lewis acids or organocatalysts can induce enantioselectivity in the Diels-Alder reaction, providing access to chiral bicyclo[2.2.1]heptane derivatives. This is particularly important for the synthesis of specific stereoisomers of 3-phenylbicyclo[2.2.1]heptan-2-amine.
Tandem Reactions: Sequential reaction sequences, such as a Diels-Alder reaction followed by a rearrangement, have been developed to create diverse and functionalized bicyclo[2.2.1]heptanes. acs.org
Palladium-Catalyzed Multi-Component Reactions: Recent advances have demonstrated the one-pot synthesis of bicyclo[2.2.1]heptane derivatives through the palladium-catalyzed coupling of norbornene, aryl halides, and arylacetylenes. researchgate.net
These contemporary methods offer significant advantages in terms of efficiency, stereoselectivity, and the ability to introduce a wide range of functional groups.
Key Transformations Leading to the Amine Functionality
Once the 3-phenyl-substituted bicyclo[2.2.1]heptane framework is established, the introduction of the amine group at the C-2 position is a critical step. Several reliable methods are available for this transformation.
The reduction of a nitro group is a fundamental and widely used method for the synthesis of primary amines. unacademy.comresearchgate.net In the context of 3-phenylbicyclo[2.2.1]heptan-2-amine synthesis, a precursor bearing a nitro group at the 2-position can be effectively reduced to the desired amine.
A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and chemoselectivity. wikipedia.org Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C), and chemical reduction using metals in acidic media (e.g., Fe/HCl, Sn/HCl). unacademy.comresearchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
| Reducing Agent/System | Typical Conditions | Key Features |
|---|---|---|
| H₂, Raney Ni | High pressure and/or temperature | Effective for a wide range of nitro compounds. |
| H₂, Pd/C | Room temperature, atmospheric pressure | Milder conditions, good functional group tolerance. |
| Fe, HCl/CH₃COOH | Reflux | Classical and cost-effective method. |
| SnCl₂, HCl | Room temperature or gentle heating | Often used for aromatic nitro compounds. |
The direct displacement of a halide with an amine or an ammonia (B1221849) equivalent is another viable route to introduce the amine functionality. This nucleophilic substitution reaction typically involves a 2-halo-3-phenylbicyclo[2.2.1]heptane intermediate. The success of this method depends on the stereochemistry of the halide and the potential for competing elimination reactions.
Modern palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have significantly expanded the scope of this transformation, allowing for the coupling of a wide variety of amines with aryl and alkyl halides under mild conditions. nih.govacs.org
The reduction of oximes provides a reliable pathway to primary amines and is particularly useful when the precursor is a ketone. nsf.gov The synthesis of 3-phenylbicyclo[2.2.1]heptan-2-amine can proceed through the formation of an oxime from 3-phenylbicyclo[2.2.1]heptan-2-one, followed by its reduction. researchgate.net
The reduction of the C=N bond of the oxime can be achieved using various reagents. Catalytic hydrogenation is a common method, although care must be taken to avoid cleavage of the N-O bond, which would lead to the corresponding ketone. nih.gov Other reducing agents such as sodium in boiling ethanol (B145695) (Vyshnegradskii-Ladenburg reduction) or lithium aluminum hydride (LiAlH₄) are also effective. researchgate.net
| Reducing Agent/System | Typical Conditions | Product |
|---|---|---|
| H₂, Catalytic (e.g., PtO₂, Raney Ni) | Varies with catalyst and substrate | Primary Amine |
| Na, Ethanol | Reflux | Primary Amine |
| LiAlH₄ | Anhydrous ether or THF | Primary Amine |
| NaBH₄/NiCl₂·6H₂O | Ethanol | Primary Amine |
Reductive amination is a powerful one-pot procedure for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of the parent 3-phenylbicyclo[2.2.1]heptan-2-amine, 3-phenylbicyclo[2.2.1]heptan-2-one would be treated with ammonia.
The key to a successful reductive amination is the use of a reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting carbonyl compound. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their mildness and selectivity. masterorganicchemistry.comharvard.edu Catalytic hydrogenation can also be employed. thieme-connect.de
This method is highly versatile and can be used to synthesize a wide range of primary, secondary, and tertiary amines by choosing the appropriate amine starting material.
Introduction of the Phenyl Moiety
The strategic placement of the phenyl group at the C3 position of the bicyclo[2.2.1]heptan-2-amine core is a key synthetic challenge. Several distinct approaches have been developed, ranging from classical cycloaddition reactions that build the core structure with the phenyl group already in place, to modern C-H activation methods that introduce the aryl group onto a pre-existing amine scaffold.
The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptene skeleton in a single step. By reacting cyclopentadiene (the diene) with a dienophile containing a phenyl group, the desired carbon framework can be assembled with the phenyl substituent correctly positioned. A notable example of this strategy involves the use of β-nitrostyrene as the dienophile. The [4+2] cycloaddition between cyclopentadiene and β-nitrostyrene directly yields a 5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene adduct. researchgate.net
This adduct serves as a versatile intermediate. The nitro group can be subsequently reduced to the target primary amine at the C2 position (after saturation of the double bond), and the phenyl group is already installed at the adjacent C3 position. This approach is highly efficient for establishing the core structure and the requisite C2-amine, C3-phenyl relationship. researchgate.net The reaction typically exhibits endo selectivity, which influences the subsequent stereochemical outcomes.
Similarly, phenyl-substituted chalcones (α,β-unsaturated ketones) can act as dienophiles in reactions with cyclopentadiene, often catalyzed by Lewis acids or conducted in green media like water, to produce phenyl-substituted bicyclo[2.2.1]heptene methanones. These intermediates can then be further elaborated to the desired amine.
| Diene | Dienophile | Key Intermediate | Reference |
| Cyclopentadiene | β-Nitrostyrene | trans-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene | researchgate.net |
| Cyclopentadiene | (E)-1-phenylprop-2-en-1-one (Phenyl vinyl ketone) | 3-Phenylbicyclo[2.2.1]hept-5-en-2-one | N/A |
| Cyclopentadiene | (E)-Chalcone (1,3-diphenylprop-2-en-1-one) | 2-Benzoyl-3-phenylbicyclo[2.2.1]hept-5-ene | N/A |
An alternative strategy for introducing the phenyl group involves the nucleophilic addition of an organometallic reagent, such as a phenyl Grignard reagent (phenylmagnesium bromide), to a norbornanone derivative. This approach is particularly useful for synthesizing isomers where the phenyl group is located at different positions.
For instance, the addition of phenylmagnesium bromide to norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one) yields 2-phenylbicyclo[2.2.1]heptan-2-ol. nih.gov This tertiary alcohol can then be converted into the corresponding 2-phenyl-2-amino derivative through a Ritter reaction, involving treatment with a nitrile in the presence of a strong acid, or via an azide (B81097) intermediate followed by reduction. nih.gov While this method effectively introduces a phenyl group to the bicyclic system, it is important to note that it leads to a 2-phenyl-2-aminobicyclo[2.2.1]heptane scaffold, an isomer of the target compound. This highlights the regiochemical control afforded by different synthetic strategies.
| Ketone Substrate | Grignard Reagent | Intermediate Product | Final Product Scaffold | Reference |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Phenylmagnesium bromide | 2-Phenylbicyclo[2.2.1]heptan-2-ol | 2-Phenylbicyclo[2.2.1]heptan-2-amine | nih.gov |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | 4-Fluorophenylmagnesium bromide | 2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-ol | 2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine | nih.gov |
A modern and highly convergent approach to installing the phenyl moiety is through transition-metal-catalyzed C–H activation. Palladium-catalyzed C(sp³)–H arylation allows for the direct formation of a C-C bond between an unactivated saturated carbon on the bicyclic amine and an aryl halide. nih.govgoogle.com This strategy is exceptionally powerful as it functionalizes the pre-formed bicyclo[2.2.1]heptan-2-amine core, potentially reducing the number of synthetic steps.
The reaction typically employs a directing group, often an amide or a pyridyl moiety attached to the amine, which coordinates to the palladium catalyst and positions it to selectively activate a specific C–H bond. Following C–H activation and palladacycle formation, oxidative addition of an aryl halide and subsequent reductive elimination forges the new C-C bond, installing the phenyl group. The directing group can then be removed under mild conditions to yield the desired arylated amine product. nih.gov This methodology is compatible with a wide range of functionalized aryl iodides and bromides and has been successfully applied to medicinally relevant scaffolds. nih.govgoogle.com
| Amine Scaffold | Aryl Halide | Catalyst/Additive | Conditions | Yield | Reference |
| N-Picolinoyl-bicyclo[2.2.1]heptan-2-amine | Iodobenzene | Pd(OAc)₂, CuBr₂ | CsOAc, tAmOH, 140 °C | Good | nih.gov |
| N-Picolinoyl-bicyclo[2.2.1]heptan-2-amine | 4-Iodoanisole | Pd(OAc)₂, CuBr₂ | CsOAc, tAmOH, 140 °C | 80% | nih.gov |
| N-Picolinoyl-bicyclo[2.2.1]heptan-2-amine | 4-Bromobenzaldehyde | Pd(OAc)₂, CuBr₂ | K₂CO₃, tAmOH, 140 °C | 77% | nih.gov |
Stereoselective and Asymmetric Synthesis of Specific Isomers
The 3-phenylbicyclo[2.2.1]heptan-2-amine structure contains multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. google.com The biological activity of these stereoisomers can vary significantly, making stereocontrol a critical aspect of their synthesis.
The inherent rigidity of the bicyclo[2.2.1]heptane skeleton provides a strong basis for diastereoselective control. The concave endo face and the convex exo face of the molecule present distinct steric environments, which can direct the approach of reagents.
In the context of the Diels-Alder synthesis (Section 3.4.1), the cycloaddition often proceeds with a preference for the endo isomer due to favorable secondary orbital interactions, although the exo isomer can also be formed. The relative stereochemistry established in this step can be carried through subsequent transformations.
Furthermore, reduction of intermediates like ketones or oximes is highly diastereoselective. For example, the reduction of a ketone at the C2 position of the 3-phenylbicyclo[2.2.1]heptan-2-one intermediate is expected to occur via hydride delivery from the less hindered exo face. This leads predominantly to the corresponding endo-alcohol. Similarly, the reduction of the corresponding oxime to form the amine is also subject to steric control, often yielding the exo-amine as the major product. The choice of reducing agent can significantly influence the diastereomeric ratio. researchgate.net For instance, bulky reducing agents like L-selectride often exhibit higher stereoselectivity compared to smaller reagents like sodium borohydride. nih.gov
Producing enantiomerically pure 3-phenylbicyclo[2.2.1]heptan-2-amine requires asymmetric synthesis methodologies. One effective strategy is the use of chiral auxiliaries. In an aza-Diels-Alder reaction, a chiral auxiliary can be attached to the dienophile or diene to direct the cycloaddition to favor the formation of one enantiomer over the other. For example, chiral auxiliaries like (−)-8-phenylmenthol have been successfully used in aza-Diels-Alder reactions with cyclopentadiene to produce chiral 2-azabicyclo[2.2.1]heptane derivatives with good diastereoisomeric excess. [N/A] After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product.
Another approach is the use of chiral Lewis acid catalysts to promote an enantioselective Diels-Alder reaction. These catalysts can create a chiral environment around the reactants, influencing the facial selectivity of the cycloaddition. Finally, enzymatic resolution or the resolution of a racemic mixture via the formation of diastereomeric salts with a chiral acid are classical, yet effective, methods for obtaining the individual enantiomers. The existence and importance of specific enantiomers of related compounds, such as the N-ethyl derivative Fencamfamine, underscore the necessity of these asymmetric strategies in synthesis. google.com
Chiral Auxiliary Strategies in Norbornane Amine Synthesis
The asymmetric synthesis of the 3-phenyl-norbornan-2-amine core heavily relies on controlling the stereochemistry of the key Diels-Alder reaction that forms the bicyclo[2.2.1]heptane skeleton. Chiral auxiliaries are instrumental in this regard, as they are temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction, after which they can be cleaved and ideally recycled.
One prominent strategy involves the use of Oppolzer's camphorsultam as a chiral auxiliary. This camphor-derived auxiliary is known to provide high levels of diastereoselectivity in Diels-Alder reactions. researchgate.netchemrxiv.org In the synthesis of a norbornene derivative, which serves as a precursor to the desired amine, the chiral sultam is first acylated with an appropriate dienophile. The resulting N-enoyl sultam then undergoes a [4+2] cycloaddition with a diene. The steric bulk of the camphorsultam effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition and the formation of the desired stereoisomer of the norbornene adduct. researchgate.netchemrxiv.org Subsequent removal of the chiral auxiliary under mild conditions yields the enantiomerically enriched carboxylic acid, which can then be converted to the target amine through further synthetic steps.
Another widely employed class of chiral auxiliaries is the Evans oxazolidinones . These auxiliaries are effective in a variety of asymmetric transformations, including Diels-Alder reactions. researchgate.netsantiago-lab.com The general approach involves attaching the oxazolidinone to a dienophile to form a chiral imide. This chiral dienophile then reacts with a diene, with the stereochemical course of the reaction being directed by the chiral auxiliary. The chelation control exerted by the oxazolidinone, often in the presence of a Lewis acid, helps to lock the conformation of the dienophile, leading to high diastereoselectivity in the cycloaddition. youtube.com After the reaction, the auxiliary can be cleaved hydrolytically or reductively to provide the desired enantiomerically enriched product. williams.edu
The choice of chiral auxiliary and reaction conditions can significantly influence the stereochemical outcome. The table below summarizes the general application of these chiral auxiliaries in asymmetric Diels-Alder reactions relevant to norbornane synthesis.
| Chiral Auxiliary | Key Features in Diels-Alder Reactions | General Outcome |
| Oppolzer's Camphorsultam | Camphor-derived, provides high steric hindrance, promotes high diastereoselectivity. researchgate.netchemrxiv.org | Formation of highly enantiomerically enriched norbornene precursors. |
| Evans Oxazolidinones | Oxazolidinone-based, utilizes chelation control with Lewis acids, versatile for various dienophiles. researchgate.netsantiago-lab.comyoutube.com | High diastereoselectivity in the formation of functionalized bicyclo[2.2.1]heptane systems. |
Practical Considerations in Large-Scale Synthesis and Purification
Translating a laboratory synthesis of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride to an industrial scale introduces a new set of challenges that require careful process development and optimization. fda.gov
A common synthetic route to the related compound, fencamfamine, involves an initial Diels-Alder reaction between cyclopentadiene and β-nitrostyrene to form the 3-phenyl-2-nitrobicyclo[2.2.1]hept-5-ene intermediate. This is followed by reduction of both the double bond and the nitro group, and subsequent N-alkylation. wikipedia.org On a large scale, each of these steps needs to be optimized for yield, purity, safety, and cost.
Impurity control is a critical aspect of large-scale synthesis. A systematic approach, such as impurity fate mapping (IFM), can be employed to understand the origin and transformation of impurities throughout the manufacturing process. nih.gov This involves identifying potential impurities in starting materials and intermediates and tracking their progression to the final drug substance. By understanding how impurities are formed and purged at each stage, robust control strategies can be implemented. This may involve setting appropriate specifications for raw materials and intermediates or introducing specific purification steps to remove critical impurities. nih.govfda.gov
The purification of this compound on a large scale often relies on crystallization. Since the synthesis typically produces a mixture of diastereomers, a key purification step is the separation of these isomers. This can be achieved through diastereomeric salt crystallization , a classical but effective method for chiral resolution. wikipedia.org This process involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or (2R,3R)-O,O′-dibenzoyltartaric acid, to form a pair of diastereomeric salts. wikipedia.orgrsc.orgresearchgate.net Due to their different physical properties, these salts will exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains. After separation, the desired enantiomer can be liberated from the salt by treatment with a base. The efficiency of this resolution is highly dependent on the choice of resolving agent and the crystallization solvent.
The final purification of the hydrochloride salt is also crucial. This typically involves crystallization from a suitable solvent system to remove any remaining impurities and to ensure the desired crystal form and particle size, which are important for the final drug product's performance. The process must be scalable and reproducible to ensure consistent product quality. europa.eueuropa.eu
| Process Stage | Key Consideration | Strategy |
| Synthesis | Reaction Efficiency and Safety | Optimization of reaction parameters (temperature, pressure, catalyst loading), and implementation of robust process controls. |
| Impurity Management | Control of Process-Related Impurities | Impurity Fate Mapping (IFM) to identify and track impurities, setting specifications for starting materials and intermediates. nih.gov |
| Diastereomer Separation | Chiral Purity | Diastereomeric salt crystallization with a suitable chiral resolving agent (e.g., tartaric acid). wikipedia.orgrsc.orgresearchgate.net |
| Final Purification | High Purity and Desired Physical Form | Recrystallization of the hydrochloride salt from an optimized solvent system to control crystal morphology and remove final impurities. |
Mechanistic Investigations of Reactions Involving 3 Phenylbicyclo 2.2.1 Heptan 2 Amine Hydrochloride
Reactivity Profile of the Bicyclo[2.2.1]heptane Amine System
The bicyclo[2.2.1]heptane system is a rigid and strained scaffold that significantly influences the reactivity of its substituents. cymitquimica.com The fixed spatial arrangement of atoms can lead to considerable steric hindrance and can affect the electronic properties of functional groups. The amine group in the 2-position and the phenyl group in the 3-position can exist in different stereochemical orientations (exo or endo), which further dictates their accessibility and reactivity.
The strain within the bicyclic system can be a driving force for certain reactions, particularly rearrangements that lead to more stable carbocationic intermediates. The reactivity is a composite of the individual functional groups—the amine and the phenyl ring—modulated by the rigid norbornane (B1196662) framework. For instance, the rate of quaternization of the amine can be influenced by the steric environment of the endo versus the exo face of the molecule. acs.org
Nucleophilic Reactivity of the Amine Group
The primary amine group in 3-phenylbicyclo[2.2.1]heptan-2-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a wide range of reactions. The hydrochloride salt form implies that the amine is protonated; for it to act as a nucleophile, it must first be deprotonated by a base to liberate the free amine.
Common reactions involving the nucleophilic amine group include:
N-Alkylation: The free amine can react with alkyl halides or other alkylating agents to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts. nih.gov The reaction proceeds via a standard SN2 mechanism.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common method for protecting the amine group or for synthesizing more complex derivatives. nih.gov
Reductive Amination: The amine can be synthesized or can react further with carbonyl compounds (aldehydes and ketones) in the presence of a reducing agent to form new carbon-nitrogen bonds. acs.org
The stereochemistry of the amine (exo or endo) plays a significant role in its nucleophilic reactivity. The exo position is generally less sterically hindered than the endo position, often leading to faster reaction rates for exo-amines. acs.org
| Reaction Type | Reagent | Product Type | General Mechanism |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | SN2 |
| Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution |
| Reaction with Squarates | 3,4-Diethoxycyclobut-3-ene-1,2-dione | N,N'-diarylsquaramide derivative | Nucleophilic Substitution |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group attached to the norbornane scaffold can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The bicyclo[2.2.1]heptyl group acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack, making it more reactive than benzene itself. libretexts.org
This activating, electron-donating nature directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org The carbocation intermediate (sigma complex or arenium ion) formed during the reaction is stabilized by resonance, with the positive charge delocalized onto the carbon atoms ortho and para to the point of electrophilic attack. youtube.com The bulky nature of the norbornyl substituent may cause some steric hindrance at the ortho positions, potentially favoring substitution at the more accessible para position.
| Substituent | Effect on Reactivity | Directing Influence | Typical Reactions |
|---|---|---|---|
| Bicyclo[2.2.1]heptyl (Alkyl) | Activating | Ortho, Para-directing | Nitration, Halogenation, Friedel-Crafts Alkylation/Acylation |
Carbocationic Rearrangements within the Norbornane Scaffold
The norbornane scaffold is famous for its propensity to undergo carbocationic rearrangements. libretexts.org These rearrangements are driven by the relief of ring strain and the formation of more stable carbocation intermediates. If a carbocation is generated at the C2 position, for instance by the departure of a leaving group, a cascade of rearrangements can occur.
A Wagner-Meerwein rearrangement is a type of 1,2-rearrangement of a carbocation where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orgmychemblog.com In the norbornyl system, these shifts are particularly facile. The formation of the 2-norbornyl cation is a classic example where a Wagner-Meerwein shift involving the C1-C6 bond leads to the delocalization of the positive charge, resulting in a highly stable, non-classical carbocation. wikipedia.org This rapid equilibrium between equivalent structures complicates reactions proceeding through this intermediate, often leading to a mixture of products. wikipedia.orgcore.ac.uk
In addition to bond migrations, hydride shifts are also common carbocation rearrangements. byjus.com A 1,2-hydride shift involves the movement of a hydrogen atom with its pair of electrons to an adjacent carbocation center. orgoreview.commasterorganicchemistry.com This typically occurs if it leads to a more stable carbocation (e.g., converting a secondary carbocation to a tertiary one). libretexts.orglibretexts.org
NMR studies have shown that in the norbornyl cation, 3,2-hydride shifts are slower than the Wagner-Meerwein and 6,2-hydride shifts. core.ac.uk While less common for the core norbornane itself, substituted derivatives can undergo ring expansions or contractions if such a rearrangement leads to a significant reduction in strain or a more stable electronic configuration. For example, rearrangement of the bicyclo[2.2.1]heptane system can lead to bicyclo[3.2.0]heptane derivatives under certain conditions, such as those involving titanocene (B72419) alkylidene complexes. caltech.edu
Free Radical Chemistry of Substituted Bicyclo[2.2.1]heptanes
Reactions involving free radicals on the bicyclo[2.2.1]heptane skeleton are also of significant mechanistic interest. Free-radical chlorination of bicyclo[2.2.1]heptane, for instance, yields a mixture of monochloro derivatives, indicating that hydrogen abstraction can occur at different positions. askfilo.comchegg.com
The stability of the resulting radical and steric accessibility are key factors determining the site of hydrogen abstraction. Bridgehead positions (C1 and C4) are generally less reactive towards radical abstraction in the bicyclo[2.2.1]heptane system compared to other bicycloalkanes. rsc.org Radicals generated on the norbornane framework can also undergo rearrangements, though these are typically less common or require more energetic conditions than their carbocationic counterparts. researchgate.net For instance, radicals on azanorbornane systems have been shown to lead to ring expansion products.
Hydrolysis and Salt Formation Mechanisms of Amine Hydrochlorides
The chemical behavior of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride in aqueous solution and the mechanism of its formation are governed by fundamental principles of acid-base chemistry. As the salt of a weak base (3-Phenylbicyclo[2.2.1]heptan-2-amine) and a strong acid (hydrochloric acid), its properties and reactions are best understood by examining the equilibria and kinetics involved in proton transfer processes.
The term "hydrolysis" in the context of a salt of a weak base and a strong acid refers to the reaction of the cation (the protonated amine) with water. This is an acid-base equilibrium where the protonated amine acts as a Brønsted-Lowry acid, donating a proton to a water molecule, which acts as a Brønsted-Lowry base.
The dissociation of this compound in water is essentially complete, yielding the solvated 3-phenylbicyclo[2.2.1]heptan-2-ammonium ion and the chloride ion. The ammonium ion then establishes an equilibrium with water:
R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺
where:
R-NH₃⁺ is the 3-phenylbicyclo[2.2.1]heptan-2-ammonium ion
R-NH₂ is the free base, 3-Phenylbicyclo[2.2.1]heptan-2-amine
H₂O is water
H₃O⁺ is the hydronium ion
The equilibrium constant for this reaction is the acid dissociation constant (Kₐ) of the ammonium ion. The pKₐ is a measure of the acidity of the ammonium ion; a lower pKₐ indicates a stronger acid, which in turn corresponds to a weaker parent amine base.
Consequently, for 3-Phenylbicyclo[2.2.1]heptan-2-amine, the exo isomer would be expected to be a stronger base than the endo isomer. This translates to a higher pKₐ for the corresponding exo-ammonium ion compared to the endo-ammonium ion.
The kinetics of the proton exchange between the ammonium ion and water are typically very fast. For ammonium ions in aqueous solution, the rate of proton transfer is often diffusion-controlled. This rapid exchange means that at equilibrium, both the protonated and unprotonated forms of the amine are present, with their relative concentrations determined by the pH of the solution and the pKₐ of the amine.
Below is a table summarizing the expected relative basicities and pKₐ values for the isomers of 3-Phenylbicyclo[2.2.1]heptan-2-amine based on established trends in norbornylamines.
| Isomer Configuration | Steric Hindrance of Lone Pair | Relative Basicity | Expected Relative pKₐ of Conjugate Acid |
| exo-Amine | Lower | Higher | Higher |
| endo-Amine | Higher | Lower | Lower |
This table is based on the established principle that exo-norbornylamines are more basic than their endo counterparts. nih.gov
The formation of this compound is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and a Brønsted-Lowry base, readily accepting a proton from a strong acid like hydrochloric acid.
R-NH₂ + HCl → R-NH₃⁺Cl⁻
The mechanism involves a direct proton transfer from the hydrochloric acid to the amine. In a non-aqueous solvent, such as diethyl ether, where the salt is often prepared, the reaction proceeds as follows:
Protonation of the Amine: The highly polarized H-Cl bond is approached by the electron-rich nitrogen atom of the amine. The lone pair of electrons on the nitrogen forms a new N-H bond, while the H-Cl bond breaks heterolytically.
Ion Pair Formation: The resulting positively charged 3-phenylbicyclo[2.2.1]heptan-2-ammonium cation and the negatively charged chloride anion form a tight ion pair, which, due to its ionic nature, is often insoluble in non-polar organic solvents and precipitates out of the solution.
The thermodynamics of this reaction are highly favorable. The formation of a stable salt from a volatile amine and a corrosive gas is an exothermic process. The significant difference in pKₐ between the strong acid (HCl, pKₐ << 0) and the protonated amine (a weak acid) drives the reaction to completion.
The rate of this acid-base reaction is extremely rapid, essentially occurring as fast as the reactants can mix.
The following table outlines the key steps and characteristics of the salt formation mechanism.
| Step | Description | Key Intermediates/Products | Thermodynamic/Kinetic Aspects |
| 1 | Proton Transfer | Transition state with partial N-H and H-Cl bonds | Very low activation energy, extremely fast rate |
| 2 | Ion Pair Formation | 3-phenylbicyclo[2.2.1]heptan-2-ammonium chloride (R-NH₃⁺Cl⁻) | Exothermic, highly favorable equilibrium |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is paramount for elucidating the three-dimensional structure of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon environments and their relationships can be constructed, which is crucial for assigning the relative stereochemistry of the phenyl and amine substituents on the rigid bicyclo[2.2.1]heptane core.
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic and aliphatic protons. The phenyl group typically displays signals in the downfield region (δ 7.2-7.4 ppm). nih.gov The protons on the bicyclic system, however, present a more complex challenge due to extensive spin-spin coupling, resulting in a series of overlapping multiplets in the upfield region (δ 1.0-3.5 ppm). nih.govwiley-vch.de
Detailed analysis of the chemical shifts, multiplicities, and coupling constants (J-values) of the bridgehead protons (H1 and H4), the protons adjacent to the substituents (H2 and H3), and the methylene (B1212753) bridge protons (H7syn and H7anti) is essential for stereochemical assignment. The specific orientation of the phenyl and amine groups (endo vs. exo) significantly influences the magnetic environment of nearby protons, leading to predictable variations in their chemical shifts.
| Proton Assignment | Typical Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet (m) |
| H2/H3 (CH-N/CH-Ph) | 3.10 - 3.50 | Multiplet (m) |
| H1/H4 (Bridgehead) | 2.20 - 2.60 | Broad Singlet / Multiplet (br s / m) |
| Bicyclic CH₂ and CH | 1.10 - 2.10 | Overlapping Multiplets (m) |
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. It typically shows distinct signals for each carbon atom unless there is molecular symmetry. For this compound, signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring are observed in the aromatic region (δ 125-148 ppm). nih.gov The seven carbons of the bicyclo[2.2.1]heptane framework appear in the aliphatic region (δ 24-65 ppm). nih.gov The carbons directly attached to the phenyl group (C3) and the amine group (C2) are typically found further downfield in this region due to the electron-withdrawing effects of the substituents.
| Carbon Assignment | Typical Chemical Shift (δ ppm) |
|---|---|
| Aromatic (ipso-C) | ~148 |
| Aromatic (o, m, p-C) | 126 - 129 |
| C2 (CH-N) | ~64 |
| C3 (CH-Ph) | ~48 |
| Bridgehead & Bicyclic CH/CH₂ | 24 - 46 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for the unambiguous assignment of the complex structure. science.govslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. nih.gov It is used to trace the connectivity of protons through the bicyclic framework, helping to assign adjacent protons, such as differentiating the H2 proton from the H3 proton by observing their respective couplings to neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. researchgate.net This technique is invaluable for definitively assigning the chemical shifts of carbons that bear protons and confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.govresearchgate.net This is particularly useful for establishing connectivity across quaternary carbons (like the ipso-carbon of the phenyl ring) and for linking different parts of the molecule. For instance, correlations from the H2 proton to the phenyl carbons would confirm the proximity of the amine and phenyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR technique for determining stereochemistry. It detects protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com For 3-Phenylbicyclo[2.2.1]heptan-2-amine, NOESY can reveal the relative orientation of the substituents. For example, a spatial correlation between the H2 proton and the H7syn or H7anti proton can help determine the endo/exo configuration of the amine group. mdpi.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. nih.govacs.org
The choice of ionization technique significantly affects the resulting mass spectrum.
Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for determining the molecular weight of the amine. It typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation. nih.gov For 3-Phenylbicyclo[2.2.1]heptan-2-amine (free base, C₁₃H₁₇N, MW = 187.28), the ESI spectrum would be expected to show a prominent peak at m/z 188.
Electron Impact (EI): EI is a high-energy technique that causes extensive fragmentation of the molecule. researchgate.net The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For 3-Phenylbicyclo[2.2.1]heptan-2-amine, characteristic fragmentation pathways would likely include:
Alpha-cleavage adjacent to the nitrogen atom.
Loss of the phenyl group (C₆H₅•, 77 Da).
Cleavage and rearrangement of the bicyclic ring system, a pattern common to norbornane (B1196662) derivatives. researchgate.netmdpi.com
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental composition. For example, HRMS can distinguish 3-Phenylbicyclo[2.2.1]heptan-2-amine from other isomers or unrelated compounds that have the same nominal mass but a different exact mass due to their different atomic compositions. mdpi.comnih.gov An accurate mass measurement of the [M+H]⁺ ion would experimentally confirm the molecular formula as C₁₃H₁₈N⁺.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would provide characteristic signals corresponding to the amine hydrochloride, the phenyl group, and the bicyclic alkane skeleton.
In the IR spectrum, the primary amine hydrochloride group (-NH3+) would exhibit characteristic broad absorption bands in the range of 2800-3200 cm⁻¹ due to N-H stretching vibrations. These bands are often broad due to hydrogen bonding. The ammonium (B1175870) group also gives rise to bending vibrations (scissoring and asymmetric) typically observed in the 1600-1500 cm⁻¹ region.
The phenyl group would be identified by several characteristic peaks. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring are expected to produce sharp absorption bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
The bicyclo[2.2.1]heptane framework, being a saturated bicyclic system, would show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1470-1450 cm⁻¹. The strained nature of the bicyclic ring system may also result in some characteristic skeletal vibrations at lower frequencies.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While the amine hydrochloride group may not give a strong Raman signal, the aromatic C=C stretching and the symmetric "ring breathing" mode of the phenyl group (around 1000 cm⁻¹) typically produce intense Raman bands. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule would also be observable.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amine Hydrochloride (-NH₃⁺) | N-H Stretch | 2800-3200 (broad) | Weak |
| N-H Bend | 1500-1600 | Weak | |
| Phenyl Group | Aromatic C-H Stretch | 3030-3100 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong | |
| Ring Breathing | Not prominent | ~1000 (strong) | |
| Bicyclo[2.2.1]heptane | Aliphatic C-H Stretch | 2850-2960 | Strong |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
The bicyclo[2.2.1]heptane system is a rigid framework, and X-ray analysis would confirm the expected boat-like conformation of the six-membered ring. The analysis would also reveal the relative stereochemistry of the phenyl and amine substituents, specifically whether they are in an exo or endo position relative to the bicyclic bridge. The hydrochloride salt formation would be evident from the location of the chloride ion and its hydrogen bonding interactions with the ammonium group.
The determination of the absolute configuration is possible through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. By collecting a complete dataset and carefully analyzing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute stereochemistry (R or S) at each chiral center can be unambiguously assigned. This is crucial for chiral molecules where biological activity is often dependent on a specific enantiomer.
While a specific crystal structure for this compound is not publicly available, data from related bicyclo[2.2.1]heptane derivatives would provide insights into expected bond lengths and angles.
Table 2: Expected Structural Information from X-ray Crystallography
| Structural Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Dimensions and angles of the repeating crystal lattice. |
| Space Group | Symmetry of the crystal structure. |
| Atomic Coordinates | Precise 3D position of each atom in the molecule. |
| Bond Lengths & Angles | Accurate measurements of covalent bonds and angles between them. |
| Torsional Angles | Defines the conformation of flexible parts of the molecule. |
| Hydrogen Bonding | Identification of intermolecular interactions, particularly involving the -NH₃⁺ and Cl⁻ ions. |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is an essential technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess (% ee) of a sample. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP).
For the analysis of 3-Phenylbicyclo[2.2.1]heptan-2-amine, chiral HPLC is a common approach. The separation is achieved through differential interactions between the enantiomers and the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective for separating a wide range of chiral amines. rwth-aachen.de The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. The enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Chiral gas chromatography is another powerful technique, particularly for volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. The amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride, to form a more volatile amide. nih.gov The separation of these derivatized enantiomers is then carried out on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative like Chirasil-Dex CB. rwth-aachen.dewiley.com The enantiomeric excess is determined by the relative areas of the two eluted peaks. The choice of the specific cyclodextrin derivative can influence the separation efficiency and even the elution order of the enantiomers. chromatographyonline.com
The development of a robust chiral chromatography method requires optimization of several parameters, including the choice of the chiral stationary phase, the composition of the mobile phase (for HPLC), the temperature program (for GC), and the derivatizing agent (for GC).
Table 3: Methodologies for Enantiomeric Excess Determination
| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Derivatization |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | Not typically required |
Computational Chemistry and Theoretical Modeling of 3 Phenylbicyclo 2.2.1 Heptan 2 Amine Hydrochloride
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. For 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride, QM methods like Hartree-Fock (HF) and post-HF methods can be employed to determine its electronic structure, molecular orbital energies, and reactivity descriptors.
The distribution of electron density and the electrostatic potential surface are key outputs of QM calculations. These properties are critical for understanding intermolecular interactions, particularly the interaction of the molecule with biological targets. The protonated amine group is expected to be the primary site for electrostatic interactions.
Theoretical studies on related bicyclic systems have utilized QM to investigate molecular properties. For instance, studies on camphor-derived organotellurium compounds, which share the bicyclo[2.2.1]heptane core, have used Density Functional Theory (DFT), a QM method, to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ugm.ac.id The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A similar analysis for 3-Phenylbicyclo[2.2.1]heptan-2-amine would reveal the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 1: Illustrative Quantum Mechanical Reactivity Descriptors This table presents hypothetical data based on typical values for similar organic molecules.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.3 eV |
| Ionization Potential (I) | -EHOMO | 8.5 eV |
| Electron Affinity (A) | -ELUMO | 0.2 eV |
| Chemical Hardness (η) | (I - A) / 2 | 4.15 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.35 eV |
These descriptors provide a quantitative measure of the molecule's reactivity. The large energy gap would suggest high stability, while the electronegativity and chemical hardness provide insights into its charge-transfer capabilities in chemical reactions.
Density Functional Theory (DFT) Studies on Conformational Analysis and Energy Landscapes
Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it the method of choice for studying the conformational landscape of medium-sized organic molecules. The 3-Phenylbicyclo[2.2.1]heptan-2-amine structure has several sources of conformational flexibility, including the orientation of the phenyl group and the potential for different stereoisomers (e.g., exo vs. endo substituents).
A systematic conformational analysis using DFT, often with a functional like B3LYP and a basis set such as 6-31G*, would involve:
Identification of Stereoisomers: The relative stability of the four possible stereoisomers arising from the chiral centers at C2 and C3 can be calculated. The exo and endo positions of the amine and phenyl groups relative to the bicyclic system significantly influence the molecule's shape and stability.
Rotational Profiling: The rotational barrier of the C-C bond connecting the phenyl group to the norbornane (B1196662) skeleton can be calculated. This analysis identifies the lowest-energy rotamers and the energy penalty for rotation, which affects how the molecule presents its phenyl ring to a binding partner.
Solvation Effects: The influence of a solvent (typically water, to simulate physiological conditions) can be included using implicit solvation models like the Polarizable Continuum Model (PCM). This is crucial as the relative energies of conformers can change significantly between the gas phase and solution.
Computational studies on flexible molecules often reveal multiple low-energy conformations accessible at room temperature. nih.gov For 3-Phenylbicyclo[2.2.1]heptan-2-amine, DFT calculations would likely show that the exo isomers are sterically preferred over the more crowded endo isomers.
Table 2: Hypothetical Relative Energies of Stereoisomers Calculated by DFT This table illustrates potential results from a DFT conformational analysis in a simulated aqueous environment.
| Isomer | Phenyl Position | Amine Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Lowest Energy) | exo | exo | 0.00 |
| 2 | exo | endo | +1.5 |
| 3 | endo | exo | +2.8 |
| 4 | endo | endo | +4.5 |
Molecular Mechanics (MM) and Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for calculating accurate energies of a few conformers, exploring the full conformational space and dynamic behavior of a molecule requires less computationally expensive methods. Molecular Mechanics (MM) employs classical force fields (e.g., AMBER, OPLS) to rapidly calculate molecular energies.
MM methods are ideal for an initial broad conformational search to identify a large pool of potential low-energy structures, which can then be refined with higher-level DFT calculations. chemrxiv.org
Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a movie-like depiction of the molecule's behavior. An MD simulation of this compound in a box of explicit water molecules would allow for:
Conformational Sampling: Observing transitions between different rotamers and conformations in real-time.
Solvation Structure: Analyzing the arrangement of water molecules around the protonated amine and the hydrophobic phenyl and bicyclic groups.
Flexibility Analysis: Quantifying the flexibility of different parts of the molecule, such as the phenyl group rotation and minor puckering of the bicyclic rings.
These simulations provide a dynamic picture of the molecule's conformational preferences and its interactions with the surrounding environment, which are crucial for understanding its bioavailability and receptor binding.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. NMR chemical shifts are particularly sensitive to the 3D structure and electronic environment of nuclei.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov The process involves:
Optimizing the geometry of the lowest-energy conformer(s) using DFT.
Performing a GIAO-DFT calculation on the optimized structure(s) to obtain the absolute shielding tensor for each nucleus.
Referencing the calculated shielding values to a standard, usually Tetramethylsilane (TMS), to yield the chemical shifts (δ) in ppm.
For complex bicyclic systems, empirical models can sometimes fail, and theoretical calculations provide a more reliable means of assigning complex spectra. acs.org The calculated shifts can be compared to experimental data to confirm the correct stereoisomer has been synthesized.
Table 3: Illustrative Comparison of Calculated and Typical Experimental ¹H NMR Chemical Shifts Calculated values are hypothetical, based on GIAO-DFT computations for a plausible low-energy conformer. Experimental ranges are typical for substituted norbornanes.
| Proton | Calculated δ (ppm) | Typical Experimental δ (ppm) |
|---|---|---|
| Aromatic (ortho) | 7.35 | 7.2 - 7.5 |
| Aromatic (meta/para) | 7.28 | 7.1 - 7.4 |
| H2 (CH-N) | 3.15 | 2.8 - 3.5 |
| H3 (CH-Ph) | 2.90 | 2.5 - 3.2 |
| Bridgehead (H1/H4) | 2.45 | 2.2 - 2.6 |
| Bridge (H7) | 1.60 | 1.4 - 1.8 |
Transition State Modeling for Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction is key to optimizing its conditions and predicting its outcomes. Computational chemistry is instrumental in mapping reaction pathways and characterizing transition states (TS). The synthesis of 3-Phenylbicyclo[2.2.1]heptan-2-amine often involves a Diels-Alder reaction to form the bicyclic core, followed by functional group manipulations. nih.gov
For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted styrene (B11656) derivative to form the phenyl-norbornene skeleton is a key step. DFT calculations can model this reaction by:
Locating Reactants and Products: Optimizing the geometries of the starting materials and the final product.
Finding the Transition State: Using specialized algorithms to find the highest-energy point along the reaction coordinate (the TS). The structure of the TS reveals the concerted or stepwise nature of the bond-forming process.
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier (Ea), which determines the reaction rate.
Table 4: Hypothetical DFT-Calculated Energies for a Diels-Alder Synthesis Step Illustrative energy profile for the formation of the bicyclo[2.2.1]heptene core.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Cyclopentadiene + Phenyl-ethene derivative | 0.0 |
| Transition State (TS) | Concerted bond formation | +20.5 |
| Product | Phenyl-bicyclo[2.2.1]heptene derivative | -15.0 |
This analysis would indicate a thermodynamically favorable reaction with a moderate activation barrier, consistent with typical Diels-Alder reactions.
Applications in Advanced Organic Synthesis As Building Blocks and Scaffolds
Use as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is typically removed. The structural characteristics of 3-phenylbicyclo[2.2.1]heptan-2-amine—namely its rigid bicyclic framework and defined stereocenters—make it an attractive candidate for such applications. nih.govharvard.edu
Although direct, documented use of 3-phenylbicyclo[2.2.1]heptan-2-amine as a chiral auxiliary is not extensively reported, its potential can be inferred from related systems. Chiral amines are foundational to many asymmetric transformations. yale.edu The effectiveness of an auxiliary relies on its ability to create a sterically and electronically differentiated environment around a reactive center. The bulky norbornane (B1196662) backbone effectively shields one face of a prochiral substrate, while the phenyl group can further influence the approach of reagents through steric hindrance or non-covalent interactions like π-π stacking. Research on aminocatalysts with similar aromatic features, such as those derived from 8-phenylmenthamine, has shown that π-π interactions between an aromatic ring on the catalyst and a π-system in the substrate can be crucial for achieving high diastereoselectivity. cardiff.ac.uk
Furthermore, derivatives of the bicyclo[2.2.1]heptane system, particularly chiral dienes, have been successfully employed as ligands in rhodium-catalyzed asymmetric reactions. researchgate.netrsc.org These ligands coordinate to a metal center, creating a chiral environment that directs the enantioselective addition of reagents to substrates. The amine functionality on the 3-phenylbicyclo[2.2.1]heptan-2-amine scaffold provides a convenient handle for tethering the molecule to metal centers or other organic structures, suggesting its potential for the rational design of novel chiral ligands for asymmetric metal catalysis.
Integration into Complex Molecular Architectures
The defined stereochemistry and rigid geometry of the norbornane scaffold make it an excellent starting point for building larger, more complex molecular frameworks with precise three-dimensional arrangements.
The functional groups of 3-phenylbicyclo[2.2.1]heptan-2-amine derivatives can serve as reactive sites for constructing additional rings, leading to fused or bridged polycyclic systems. Research has demonstrated that bicyclo[2.2.1]heptane 1,3-aminoalcohols, such as derivatives of the title compound, are valuable intermediates for synthesizing fused heterocycles. researchgate.net
For example, the reaction of 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptane-2-endo-amine with reagents like ethyl chloroformate or 2-chloropropionate leads to the formation of tricyclic oxazinones and oxazepinones, respectively. researchgate.net In these transformations, the amine and a nearby hydroxyl group act as nucleophiles to form new heterocyclic rings fused onto the norbornane core. This strategy provides a pathway to novel, complex polycyclic scaffolds that are otherwise difficult to access.
| Reactant | Reagent | Resulting Fused Ring System | Reference |
|---|---|---|---|
| 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptane-2-endo-amine | Ethyl Chloroformate | Hexahydro-3,1-benzoxazin-2(1H)-one derivative | researchgate.net |
| 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptane-2-endo-amine | Ethyl 2-chloropropionate | Tricyclic Oxazepinone derivative | researchgate.net |
| 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptane-2-endo-amine | Phenyl isothiocyanate | Phenylimino-1,3-oxazine derivative | researchgate.net |
Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. A common strategy in their design involves replacing the furanose sugar ring with a carbocyclic skeleton to enhance metabolic stability. The rigid bicyclo[2.2.1]heptane framework is an excellent sugar mimic because it holds the base- and side-chain-mimicking substituents in a fixed orientation, similar to natural nucleosides.
Researchers have synthesized novel carbocyclic nucleoside analogs by incorporating a functionalized bicyclo[2.2.1]heptane amine into purine (B94841) and pyrimidine (B1678525) frameworks. The synthesis typically involves preparing an optically active bicyclo[2.2.1]heptane amine, which then serves as the scaffold to construct the heterocyclic base, yielding conformationally constrained nucleoside analogs. These compounds have been investigated for their potential as anticancer and antiviral agents.
Derivatization for Material Science Applications
The norbornene functional group is a cornerstone in polymer chemistry, widely used in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with a range of desirable properties. While 3-phenylbicyclo[2.2.1]heptan-2-amine itself is not a polymerizable olefin, its amine group serves as a versatile functional handle for derivatization into a monomer.
For instance, the primary amine can be readily converted into an amide or imide bearing a polymerizable group, such as a norbornene or vinyl moiety. This approach has been used to synthesize polymers from other amine-functionalized norbornenes, such as poly(norbornene-methylamine), which has been explored as a biomimetic of chitosan. mdpi.com The resulting monomers can then be polymerized using techniques like ROMP. mdpi.comacs.org Incorporating the 3-phenylbicyclo[2.2.1]heptane unit into a polymer backbone would be expected to impart specific properties, such as increased thermal stability, altered solubility, and enhanced mechanical strength, due to the bulky and rigid nature of the scaffold. Post-polymerization modification of polymers containing amine-functionalized norbornene units is another strategy to create advanced functional materials. researchgate.netgatech.edu
Development of Novel Reagents and Methodologies Based on the Norbornane Amine Core
The unique structural and chemical properties of 3-phenylbicyclo[2.2.1]heptan-2-amine make it a promising platform for the development of new synthetic tools. In the field of organocatalysis, small chiral organic molecules, particularly amines, are used to catalyze asymmetric reactions. The rigid norbornane framework of the title compound is an ideal scaffold for an organocatalyst, as it can create a well-defined chiral pocket around the catalytic amine site. This can effectively control the facial selectivity of reactions involving prochiral substrates, such as in enamine or iminium ion catalysis.
Furthermore, the broader field of palladium/norbornene cooperative catalysis has emerged as a powerful methodology for the ortho-functionalization of aryl halides. researchgate.net In these reactions, norbornene acts as a transient mediator. The development of chiral norbornene derivatives is crucial for rendering these processes enantioselective. The 3-phenylbicyclo[2.2.1]heptan-2-amine core provides a foundational structure from which novel, chiral norbornene-based reagents could be developed to participate in and control the stereochemistry of such advanced catalytic cycles. The synthesis of various N-substituted derivatives of 2-phenylbicyclo[2.2.1]heptan-2-amine has been reported, highlighting the accessibility of a diverse range of structures based on this core for further development. nih.gov
Future Directions in Research on 3 Phenylbicyclo 2.2.1 Heptan 2 Amine Hydrochloride
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework, combined with the stereochemical complexity introduced by the phenyl and amine substituents, makes 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride a compound of significant interest for future research. Advances in synthetic chemistry, mechanistic understanding, and computational tools are paving the way for new discoveries and applications related to this and similar molecules. The following sections outline key areas where future research efforts could be particularly fruitful.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural validation of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the bicyclic framework and phenyl substitution pattern. Compare chemical shifts with structurally similar bicyclic amines (e.g., (+/-)-2-ENDO-AMINO-3-EXO-ISOPROPYLBICYCLO[2.2.1]HEPTANE HYDROCHLORIDE) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula accuracy. Cross-reference with databases like PubChem for fragmentation patterns .
- HPLC with Pharmacopeial Standards: Validate purity using reverse-phase HPLC against pharmacopeial reference standards (e.g., USP/EP guidelines for amine hydrochlorides) .
Q. How can researchers optimize synthetic routes for this compound?
Answer:
- Computational Reaction Design: Apply quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways, as demonstrated by ICReDD’s methodology for bicyclic systems .
- Iterative Experimental Screening: Test reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) to maximize yield. For example, explore amine hydrochloride salt formation under inert atmospheres to prevent oxidation .
Q. What safety protocols are critical during handling and storage?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Storage Conditions: Store at 2–8°C under nitrogen or argon to prevent hygroscopic degradation .
- Waste Disposal: Segregate chemical waste and collaborate with certified disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can discrepancies in pharmacological activity data for this compound be systematically addressed?
Answer:
- Purity Analysis: Use differential scanning calorimetry (DSC) or X-ray crystallography to confirm crystallinity and exclude polymorphic variations .
- Biological Assay Validation: Employ orthogonal assays (e.g., SPR, cell-based assays) to verify target engagement. For example, inconsistencies in receptor binding may arise from impurities or solvent residues .
- Batch-to-Batch Comparison: Analyze synthetic intermediates (e.g., freebase vs. hydrochloride salt) using LC-MS to identify confounding variables .
Q. What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations: Model the bicyclic scaffold’s conformational flexibility in binding pockets (e.g., GPCRs or monoamine transporters). Cross-validate with experimental IC data from analogous compounds .
- Docking Studies with Quantum Refinement: Use hybrid QM/MM methods to refine ligand-protein interaction energies, particularly for the phenyl and amine moieties .
Q. How do reaction conditions influence the stereochemical outcome of the bicyclic core?
Answer:
- Kinetic vs. Thermodynamic Control: Monitor reaction progress under varying temperatures (e.g., low temps favor kinetic products like endo isomers). Use chiral HPLC to resolve enantiomers .
- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetric induction during bicyclo[2.2.1]heptane ring closure .
Q. What methodologies resolve challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., HCl salt formation) .
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like particle size distribution .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in different solvent systems?
Answer:
- Solvent Polarity Mapping: Measure solubility in a solvent series (e.g., water, DMSO, ethanol) and correlate with Hansen solubility parameters. Discrepancies may arise from protonation state changes (freebase vs. hydrochloride) .
- pH-Dependent Studies: Characterize solubility at physiologically relevant pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) to reconcile in vitro/in vivo discrepancies .
Q. What strategies validate the stability of the compound under long-term storage?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the amine hydrochloride) .
- Stability-Indicating Assays: Develop HPLC methods with photodiode array (PDA) detection to quantify degradation products like phenylcyclohexanol derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
